

# Technical Guide: Physicochemical Properties of 1-(But-3-yn-1-yl)-4-methoxybenzene

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## Compound of Interest

Compound Name: 1-(But-3-yn-1-yl)-4-methoxybenzene

Cat. No.: B3330745

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

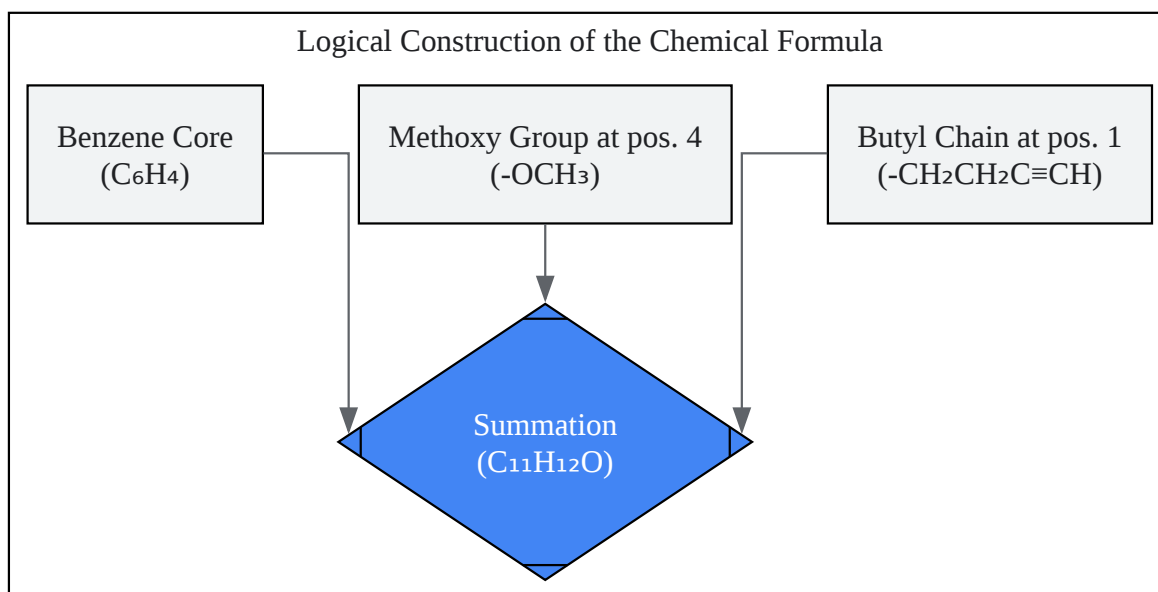
This document provides a concise summary of the core physicochemical properties of the chemical compound **1-(But-3-yn-1-yl)-4-methoxybenzene**. The primary focus is the determination and presentation of its molecular formula and corresponding molecular weight, critical parameters for a wide range of applications in chemical research and pharmaceutical development, including stoichiometry, analytical characterization, and computational modeling. All quantitative data are presented in a structured tabular format for clarity and ease of use.

## Compound Identification and Molecular Structure

**1-(But-3-yn-1-yl)-4-methoxybenzene** is an organic compound characterized by a methoxybenzene core structure substituted with a butynyl group. The systematic name defines the precise arrangement of its constituent atoms:

- 4-methoxybenzene: A benzene ring where a methoxy group ( $-\text{OCH}_3$ ) is attached. This moiety is also commonly known as anisole.
- 1-(But-3-yn-1-yl): A four-carbon chain attached to the first position of the benzene ring. The "-3-yn-" suffix indicates a carbon-carbon triple bond starting at the third carbon of this chain.

The logical assembly of these components is crucial for determining the exact number of each type of atom, which is a prerequisite for calculating the molecular weight.



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Caption: Logical workflow for determining the molecular formula.

## Physicochemical Data

The fundamental physicochemical properties of **1-(But-3-yn-1-yl)-4-methoxybenzene** have been determined based on its chemical formula. These values are essential for experimental design and data interpretation in a laboratory setting.

## Molecular Formula and Weight

The molecular formula and weight are summarized in the table below. The molecular formula is derived by summing the atoms from each constituent part of the molecule. The molecular weight is calculated using the standard atomic weights of the elements.

Parameter	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O	[1][2]
Monoisotopic Mass	160.08882 Da	[1]
Molecular Weight (Average)	~160.21 g/mol	[2]

Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while molecular weight (average) uses the weighted average of all naturally occurring isotopes.

## Experimental Protocols

While this document focuses on the calculated properties, any experimental verification of molecular weight would typically involve one of the following standard analytical techniques.

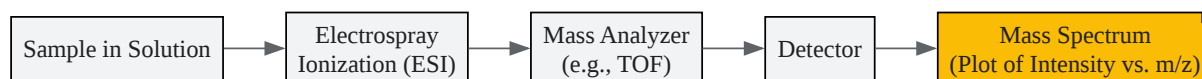
### Mass Spectrometry Protocol for Molecular Weight Verification

Objective: To experimentally determine the mass-to-charge ratio ( $m/z$ ) of the compound, thereby confirming its molecular weight.

Methodology:

- **Sample Preparation:** Dissolve a small quantity (~1 mg) of **1-(But-3-yn-1-yl)-4-methoxybenzene** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
- **Ionization:** Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI in positive ion mode is recommended to generate the protonated molecule  $[M+H]^+$ .
- **Mass Analysis:** Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- **Data Acquisition:** Scan a relevant mass range (e.g.,  $m/z$  50-500) to detect the parent ion.

- Interpretation: Identify the peak corresponding to the protonated molecule  $[M+H]^+$ . The expected  $m/z$  value would be approximately 161.09610.[1] The monoisotopic mass of the neutral molecule can be derived by subtracting the mass of a proton.



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Caption: Standard experimental workflow for mass spectrometry.

## Conclusion

The molecular weight of **1-(But-3-yn-1-yl)-4-methoxybenzene** is a foundational piece of data for researchers. With a molecular formula of  $C_{11}H_{12}O$ , its average molecular weight is approximately 160.21 g/mol, and its monoisotopic mass is 160.08882 Da.[1][2] This information is paramount for ensuring accuracy and reproducibility in quantitative scientific research and development.

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## References

- 1. PubChemLite - 1-(but-3-yn-1-yl)-4-methoxybenzene ( $C_{11}H_{12}O$ ) [pubchemlite.lcsb.uni.lu]
- 2. 1-[(1E)-buta-1,3-dienyl]-4-methoxybenzene |  $C_{11}H_{12}O$  | CID 10511163 - PubChem [pubchem.ncbi.nlm.nih.gov]
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